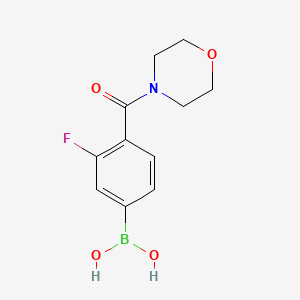

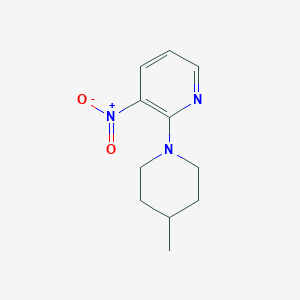

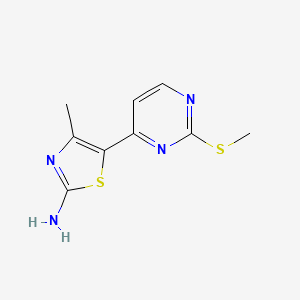

![molecular formula C10H11F2NO B1399573 3-[(2,3-Difluorophenyl)methoxy]azetidine CAS No. 1121595-62-7](/img/structure/B1399573.png)

3-[(2,3-Difluorophenyl)methoxy]azetidine

説明

科学的研究の応用

Anticancer Applications

A study by Parmar et al. (2021) explored the design, synthesis, and in vitro antiproliferative activity of thiourea compounds bearing an azetidine moiety. These compounds, including variations of azetidine, were evaluated against various human cancer cell lines. Some compounds exhibited significant cytotoxic activity and were identified as potential VEGFR-2 inhibitors, indicating their promise as anticancer agents (Parmar et al., 2021).

Antioxidant Potential

Nagavolu et al. (2017) synthesized Schiff bases and azetidines from phenyl urea derivatives, characterizing their chemical structures and screening for in-vitro antioxidant activity. They found that certain azetidine derivatives displayed moderate to significant antioxidant effects, highlighting their potential medicinal value (Nagavolu et al., 2017).

Synthetic Utility and Reaction Mechanisms

Stankovic et al. (2011) demonstrated the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and benzylamines in synthesizing methoxyazetidines. Their study provided insights into the reaction mechanism and highlighted the unexpected synthesis of 3-methoxy-3-methylazetidines, contributing to the understanding of azetidine chemistry (Stankovic et al., 2011).

GABA-Uptake Inhibition

Faust et al. (2010) evaluated azetidine derivatives as GABA-uptake inhibitors. They investigated compounds substituted with acetic acid or a carboxylic acid function. The study identified azetidin-2-ylacetic acid derivatives with significant potency, offering insights into the development of treatments involving GABA-uptake inhibition (Faust et al., 2010).

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant antiproliferative effects in breast cancer cells, inhibited tubulin polymerization, and caused G2/M arrest and apoptosis, indicating their potential as antitumor agents (Greene et al., 2016).

作用機序

Target of Action

The primary targets of 3-[(2,3-Difluorophenyl)methoxy]azetidine are monoamines, specifically dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in various functions of the central nervous system, including mood regulation, reward, and cognition.

Mode of Action

3-[(2,3-Difluorophenyl)methoxy]azetidine interacts with its targets by modulating the levels of these neurotransmitters in cerebral cortical areas of the mammalian brain . This modulation can result in changes in neuronal activity and neurotransmission, which can have therapeutic effects in the treatment of central nervous system disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis, release, and reuptake of monoamines . By modulating these pathways, 3-[(2,3-Difluorophenyl)methoxy]azetidine can influence the concentration of neurotransmitters in the synaptic cleft and thus alter signal transmission between neurons .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 3-[(2,3-Difluorophenyl)methoxy]azetidine are not readily available, the compound’s molecular weight (199.2 g/mol ) suggests it may have favorable pharmacokinetic properties. Generally, compounds with a molecular weight under 500 g/mol have better absorption and distribution profiles.

Result of Action

The molecular and cellular effects of 3-[(2,3-Difluorophenyl)methoxy]azetidine’s action are primarily related to its modulation of monoamine levels. By altering the concentration of these neurotransmitters, the compound can influence neuronal activity and neurotransmission, potentially leading to therapeutic effects in the treatment of central nervous system disorders .

特性

IUPAC Name |

3-[(2,3-difluorophenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-9-3-1-2-7(10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLWXNDKWOKXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,3-Difluorophenyl)methoxy]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)

amine](/img/structure/B1399491.png)

![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)

![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)